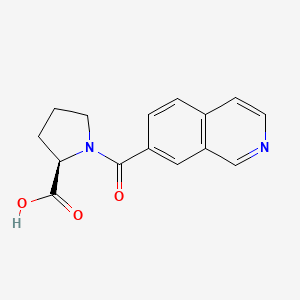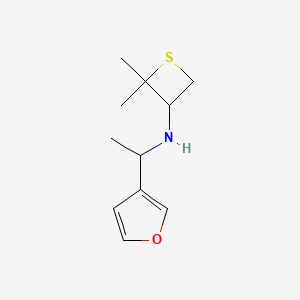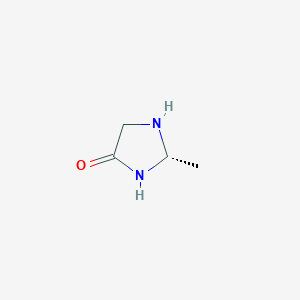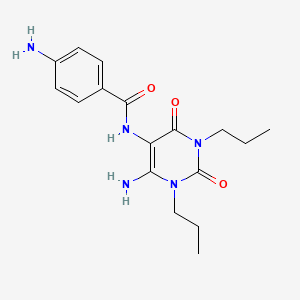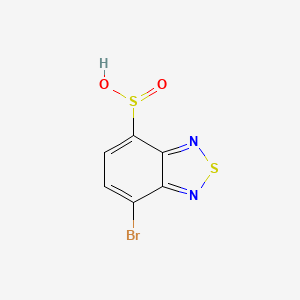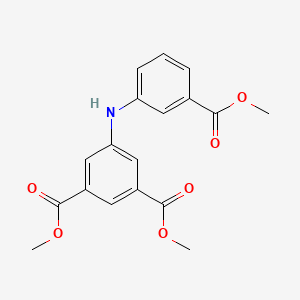
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate is a complex organic compound with a unique structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate typically involves a multi-step process. One common method starts with the reaction of 5-aminoisophthalic acid with dimethyl sulfate to form dimethyl 5-aminoisophthalate . This intermediate is then reacted with 3-(methoxycarbonyl)aniline under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and dioxane, and the process may require heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amine group to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate exerts its effects is not fully understood. it is believed to interact with various molecular targets through its ester and amine functional groups. These interactions can lead to changes in molecular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: A precursor in the synthesis of Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate.
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate:
Uniqueness
This compound is unique due to its combination of ester and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C18H17NO6 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
dimethyl 5-(3-methoxycarbonylanilino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-16(20)11-5-4-6-14(8-11)19-15-9-12(17(21)24-2)7-13(10-15)18(22)25-3/h4-10,19H,1-3H3 |
InChI Key |
BBKZHGXOLNSZTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)
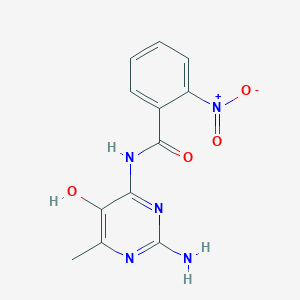

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
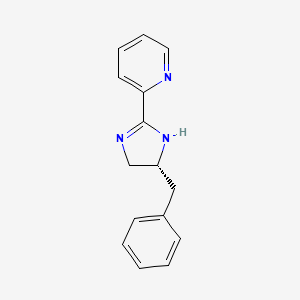
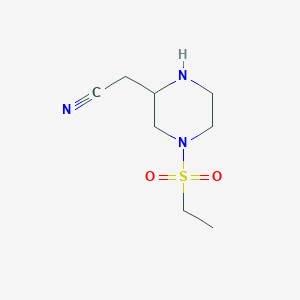
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
